Cas no 3464-50-4 (Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate))

Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate) structure
3464-50-4 structure
Product Name:Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate)
CAS No:3464-50-4
MF:C29H47ClO2
MW:463.135288476944
CID:313472
PubChem ID:102417
Update Time:2025-04-19

Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate) Chemical and Physical Properties

Names and Identifiers

    • Cholest-5-en-3-ol (3b)-, 3-(2-chloroacetate)
    • CHOLESTERYL CHLOROACETATE
    • 5-CHOLESTEN-3BETA-OL 3-MONOCHLOROACETATE
    • Chloressigsaeure-cholesterylester
    • chloroacetic acid 17-(1,5-dimethyl-hexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ester
    • Cholesterolchloroacetate
    • cholesteryl 2-chloroacetate
    • CHOLESTERYL CHLOROACETAE
    • CHOLESTERYL MONOCHLOROACETATE
    • Cholest-5-ene-3-beta-yl chloroacetate
    • SCHEMBL162676
    • cholesterol chloroacetate
    • EINECS 222-415-8
    • 3.beta.-(Chloroacetoxy)cholest-5-ene
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2-chloroacetate
    • 3464-50-4
    • Cholest-5-en-3-ol (3.beta.)-, chloroacetate
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloroacetate
    • 3Beta-chloroacetoxycholest-5-ene
    • CS-0451416
    • NS00049438
    • AKOS015955665
    • (3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2-chloroacetate
    • NSC 102806
    • Cholesterylchloroacetate
    • Inchi: 1S/C29H47ClO2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(32-27(31)18-30)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,28+,29-/m1/s1
    • InChI Key: XUXXPLDKUZSGKH-OHPSOFBHSA-N
    • SMILES: ClCC(=O)O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 462.32600
  • Monoisotopic Mass: 462.326
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 9.7

Experimental Properties

  • Density: 1.05
  • Boiling Point: 521.5°Cat760mmHg
  • Flash Point: 262.9°C
  • Refractive Index: 1.522
  • PSA: 26.30000
  • LogP: 8.17840

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